

Introduction to CAY10505: A Selective PI3Ky Inhibitor

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Compound of Interest

Compound Name: CAY10505

Cat. No.: B7943238

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CAY10505 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Ky) isoform, with a reported IC₅₀ value of 30 nM in neurons.[1][2][3] Its selectivity for the γ isoform is significantly higher compared to the α , β , and δ isoforms.[1][3] This molecule has been investigated for its potential therapeutic applications, particularly in the context of hypertension and associated vascular endothelial dysfunction.[4][5] Studies have shown that **CAY10505** can improve endothelium-dependent relaxation and normalize levels of key biomarkers in hypertensive rat models.[4][5] This technical guide provides a comprehensive overview of the chemical structure and molecular properties of **CAY10505**, which are fundamental to its biological activity and application in research.

Chemical Identity and Physicochemical Properties

The unique chemical identity of **CAY10505** is defined by its specific arrangement of atoms and functional groups. These properties are crucial for its interaction with the PI3Ky enzyme and for its behavior in experimental settings.

Key Chemical Identifiers

The compound is systematically identified by its IUPAC name, CAS registry number, and other standardized codes which ensure its unambiguous identification in chemical databases and

scientific literature.

- IUPAC Name: (E)-5-((5-(4-fluorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione[5]
- CAS Number: 1218777-13-9[1][2][4][5][6]
- Synonyms: CAY-10505[1][5]



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Caption: Key chemical identifiers and properties of **CAY10505**.

Physicochemical Characteristics

The physical and chemical properties of **CAY10505** determine its handling, storage, and formulation for experimental use.



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Detailed Chemical Structure

The chemical structure of **CAY10505** is characterized by a central thiazolidine-2,4-dione ring, which is a common scaffold in medicinal chemistry. This core is linked to a furan ring, which in turn is substituted with a 4-fluorophenyl group. The specific arrangement and stereochemistry of these components are critical for the molecule's selective inhibition of PI3Ky.

Structural Representation

The structure of **CAY10505** can be represented using various chemical notation systems, with the SMILES (Simplified Molecular-Input Line-Entry System) string providing a linear text-based representation.

- SMILES String: C1=CC(=CC=C1C2=CC=C(C(=O)C=C\3C(=O)NC(=O)S3)F[1]

This string encodes the connectivity of the atoms within the molecule, allowing for its reconstruction in chemical drawing software. The */C=C/* portion of the SMILES string indicates the E (trans) configuration at the double bond, which is consistent with the IUPAC name.

Experimental Protocols: Preparation of Stock Solutions

The poor aqueous solubility of **CAY10505** necessitates the use of an organic solvent for the preparation of stock solutions for in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Step-by-Step Protocol for Stock Solution Preparation

- **Weighing the Compound:** Accurately weigh the desired amount of **CAY10505** solid using a calibrated analytical balance. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE).
- **Solvent Addition:** Add the appropriate volume of high-purity, anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM).
- **Dissolution:** Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.^{[1][4][5]}

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and molecular weight of **CAY10505**. A thorough understanding of these fundamental properties is essential for researchers and drug development professionals working with this selective PI3Ky inhibitor. The information presented here, including its chemical identifiers, physicochemical properties, and a protocol for stock solution preparation, serves as a valuable resource for designing and conducting experiments with **CAY10505**.

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